molecular formula C15H23NO3 B1671617 Ethomoxane CAS No. 3570-46-5

Ethomoxane

Cat. No.: B1671617
CAS No.: 3570-46-5
M. Wt: 265.35 g/mol
InChI Key: WKRAEDUMAWVCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethomoxane is a bioactive chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.353 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethomoxane can be synthesized through various chemical reactions. One common method involves the reaction of specific arylating reagents with appropriate substrates under controlled conditions. For instance, the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper are some of the efficient synthetic methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethomoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Ethomoxane has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a tool for studying cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer. In industry, it is used in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Ethomoxane involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For instance, this compound may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins and thromboxanes . This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Properties

CAS No.

3570-46-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3

InChI Key

WKRAEDUMAWVCOC-UHFFFAOYSA-N

SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC

Canonical SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC

Appearance

Solid powder

793603-27-7
6038-78-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6038-78-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethomoxane;  Lilly 26125;  F 883;  F-883;  F883;  Vortel;  USAF EL-32; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethomoxane
Reactant of Route 2
Reactant of Route 2
Ethomoxane
Reactant of Route 3
Ethomoxane
Reactant of Route 4
Ethomoxane
Reactant of Route 5
Reactant of Route 5
Ethomoxane
Reactant of Route 6
Reactant of Route 6
Ethomoxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.